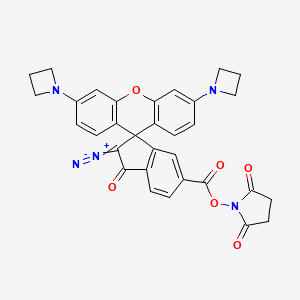![molecular formula C17H17NO2 B560400 4-乙基-5-甲基-5,6-二氢-[1,3]二氧杂苯并[4,5-j]苯并喹啉 CAS No. 854847-61-3](/img/structure/B560400.png)
4-乙基-5-甲基-5,6-二氢-[1,3]二氧杂苯并[4,5-j]苯并喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine” is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 . It is also known as HLY78, which is a positive modulator of the Wnt/β-catenin pathway .
Molecular Structure Analysis
The molecular structure of “4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine” consists of 17 carbon atoms, 17 hydrogen atoms, and 2 oxygen atoms . For a more detailed structural analysis, it would be best to refer to its MOL file (854847-61-3.mol) available in chemical databases .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 444.0±34.0 °C and a predicted density of 1.208±0.06 g/cm3 . It is soluble in DMSO (5mg/mL, clear when warmed) and is typically stored at 2-8°C . The compound is a white to beige powder .科学研究应用
HLY78: A Comprehensive Analysis of Scientific Research Applications
Neuroprotection in Subarachnoid Hemorrhage (SAH): HLY78 has been shown to inhibit apoptosis in neuronal cells, which is a significant concern following SAH. It activates the Wnt/β-catenin pathway, offering a potential therapeutic approach for reducing neuronal death after such hemorrhages .
Wnt/β-Catenin Signaling Pathway Activation: As an activator of the Wnt/β-catenin signaling pathway, HLY78 targets the DIX domain of Axin, promoting the association between Axin and LRP6. This leads to LRP6 phosphorylation and enhanced Wnt signaling, which is crucial in cell development and proliferation .
Anti-Apoptotic Role in Tumor Cells: HLY78 has been observed to inhibit apoptosis in tumor cells caused by carbon ion radiation. By activating the Wnt/β-catenin pathway, it may offer a protective role against radiation-induced cell death, which is valuable for cancer therapy research .
Embryonic Cell Development: In embryonic cells, HLY78 can prevent apoptosis, again through the Wnt/β-catenin pathway. This suggests its potential application in studies related to embryogenesis and developmental biology .
Pharmaceutical Research: Given its role in modulating key signaling pathways, HLY78 is of interest in pharmaceutical research for drug development. Its effects on cell survival and proliferation make it a candidate for further exploration in creating new therapeutic agents .
Cancer Therapy Enhancement: The ability of HLY78 to protect cells from radiation-induced apoptosis could be leveraged to enhance cancer therapies. By protecting healthy cells while allowing radiation to target cancer cells, it could improve therapy outcomes .
Regenerative Medicine: The activation of Wnt/β-catenin signaling by HLY78 holds promise for regenerative medicine applications. It could be used to promote tissue regeneration and repair following injury or disease .
Genetic Research: HLY78’s impact on the Wnt/β-catenin pathway also makes it relevant for genetic research, particularly in understanding gene expression patterns during cell growth and differentiation .
作用机制
HLY78, also known as 4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine, is a potent activator of the Wnt/β-catenin signaling pathway . This compound has been shown to have significant effects on various biological processes, particularly in the context of neuronal apoptosis and embryonic development .
Target of Action
The primary target of HLY78 is the DIX domain of Axin . Axin is a key component of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and human diseases . HLY78 also interacts with low-density lipoprotein receptor-related protein 6 (LRP6) , a co-receptor for the Wnt family .
Mode of Action
HLY78 promotes the association between Axin and LRP6, leading to the phosphorylation of LRP6 . This interaction subsequently activates the Wnt/β-catenin signaling pathway . The activation of this pathway inhibits the phosphorylation of β-catenin, thereby stabilizing β-catenin .
Biochemical Pathways
The primary biochemical pathway affected by HLY78 is the Wnt/β-catenin signaling pathway . This pathway regulates cell fate specification, differentiation, proliferation, and survival during embryogenesis . Activation of this pathway by HLY78 leads to an increase in the level of phosphorylated glycogen synthesis kinase 3 beta (p-GSK3β) (Ser9), β-catenin, and Bcl-2, accompanied by a decrease of p-β-catenin, Bax, and cleaved caspase 3 .
Result of Action
HLY78 has been shown to attenuate neuronal apoptosis and improve neurological deficits after subarachnoid hemorrhage (SAH) in rats . It inhibits apoptosis in tumor cells and embryonic cells caused by carbon ion radiation . HLY78 also significantly increases the colony formation ability and migration ability of certain cells .
Action Environment
The efficacy and stability of HLY78 can be influenced by various environmental factors. For instance, the presence of Wnt ligands is necessary for HLY78 to activate the Wnt/β-catenin signaling pathway . .
安全和危害
属性
IUPAC Name |
4-ethyl-5-methyl-6H-[1,3]dioxolo[4,5-j]phenanthridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-11-5-4-6-13-14-8-16-15(19-10-20-16)7-12(14)9-18(2)17(11)13/h4-8H,3,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZZYPIBZBGQSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=CC4=C(C=C3CN2C)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854847-61-3 |
Source


|
| Record name | 854847-61-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

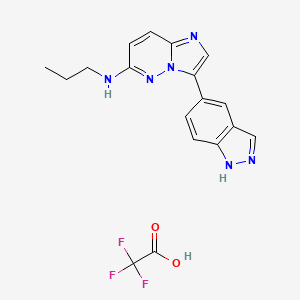

![(1S,2R)-2-[[(1S)-1-[(1,3-dioxo-2-isoindolyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B560322.png)





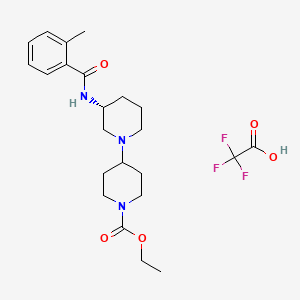
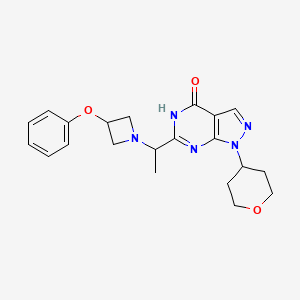
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)
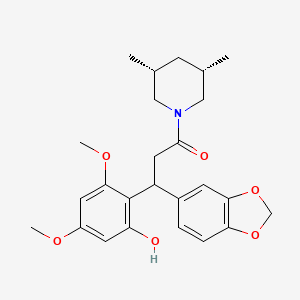
![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)
